N,N-Diisobutylisononylamine

Description

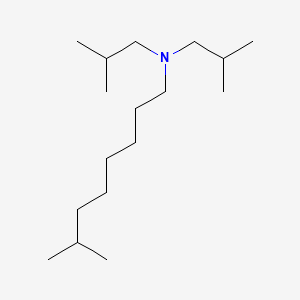

N,N-Diisobutylisononylamine is a tertiary amine featuring two isobutyl groups (branched C4 alkyl chains) and an isononyl group (branched C9 alkyl chain) attached to a central nitrogen atom. Notably, its lack of nitroso (N–N=O) groups distinguishes it from nitrosamines, which are well-documented carcinogens .

Properties

CAS No. |

93963-90-7 |

|---|---|

Molecular Formula |

C17H37N |

Molecular Weight |

255.5 g/mol |

IUPAC Name |

7-methyl-N,N-bis(2-methylpropyl)octan-1-amine |

InChI |

InChI=1S/C17H37N/c1-15(2)11-9-7-8-10-12-18(13-16(3)4)14-17(5)6/h15-17H,7-14H2,1-6H3 |

InChI Key |

ZVGMAEJCIAGEHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCN(CC(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisobutylisononylamine typically involves the alkylation of isononylamine with isobutyl halides under basic conditions. The reaction can be represented as follows:

Isononylamine+2Isobutyl Halide→this compound+2HX

where HX is the byproduct, usually a halide salt.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Diisobutylisononylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenated compounds and alkylating agents are typical reagents.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N,N-Diisobutylisononylamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: this compound is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of other chemicals

Mechanism of Action

The mechanism of action of N,N-Diisobutylisononylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound | Molecular Formula | Key Substituents | Functional Groups |

|---|---|---|---|

| This compound | Not provided† | Isobutyl, isononyl | Tertiary amine |

| N-Nitrosodimethylamine | C₂H₆N₂O | Methyl, nitroso | Nitrosamine |

| N-Nitrosodiphenylamine | C₁₂H₁₀N₂O | Phenyl, nitroso | Nitrosamine |

| N,N-Dimethylhydroxylamine | C₂H₇NO | Methyl, hydroxyl | Hydroxylamine |

Key Observations :

Hazard Profiles and Regulatory Status

Key Findings :

- Nitrosamines: Strict handling protocols are mandated (e.g., enclosed systems, Class I safety hoods) due to carcinogenicity .

- General amine hazards (e.g., skin/eye irritation) should be presumed.

- N,N-Dimethylhydroxylamine : Lower hazard profile due to hydroxyl substitution, though reactivity with oxidizing agents remains a concern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.